Acrylamide/Bisacrylamide 37.5:1, 40% solution

Catalog No.
S6574154
CAS No.
1173018-90-0
M.F
C10H15N3O3
M. Wt
225.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrylamide/Bisacrylamide 37.5:1, 40% solution

CAS Number

1173018-90-0

Product Name

Acrylamide/Bisacrylamide 37.5:1, 40% solution

IUPAC Name

prop-2-enamide;N-[(prop-2-enoylamino)methyl]prop-2-enamide

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C7H10N2O2.C3H5NO/c1-3-6(10)8-5-9-7(11)4-2;1-2-3(4)5/h3-4H,1-2,5H2,(H,8,10)(H,9,11);2H,1H2,(H2,4,5)

InChI Key

OCQZXMCGTAWGEQ-UHFFFAOYSA-N

SMILES

C=CC(=O)N.C=CC(=O)NCNC(=O)C=C

Canonical SMILES

C=CC(=O)N.C=CC(=O)NCNC(=O)C=C

    Electrophoresis

    This solution is used in electrophoresis, a technique used to separate DNA, RNA, or protein molecules based on their size and charge . The acrylamide/bisacrylamide solution is used to create a gel matrix, and the molecules are pulled through this matrix by an electric field. The smaller or more charged a molecule is, the faster it moves through the gel.

    Preparation of Stock Solutions

    The solution is also used for preparing gels using stock solutions with the most common cross-link ratios . This allows for the creation of gels with specific properties, such as porosity, which can be tailored to the needs of the experiment.

    Photopatterning

    It has been used as a precursor for polyacrylamide lid fabrication by photopatterning methods . This involves using light to pattern the acrylamide/bisacrylamide solution, creating a solid “lid” of polyacrylamide.

Acrylamide/Bisacrylamide 37.5:1, 40% solution is a widely used reagent in molecular biology, particularly for the preparation of polyacrylamide gels. This solution consists of acrylamide and its cross-linking agent, N,N'-methylenebisacrylamide (commonly referred to as bisacrylamide), in a specific ratio that facilitates the formation of gels with defined porosity. The 40% concentration indicates a high level of both acrylamide and bisacrylamide, which is essential for creating robust gels suitable for electrophoresis applications. The solution is typically prepared using ultra-pure water to ensure minimal contamination, which is critical for sensitive biological assays .

Acrylamide and bisacrylamide are neurotoxic and can cause severe health problems upon inhalation, ingestion, or skin contact [].

  • Toxicity:
    • Acrylamide: LD50 (oral, rat) = 177 mg/kg [].
    • Bisacrylamide: LD50 (oral, rat) = 805 mg/kg []. (LD50: Lethal Dose 50, the dose required to kill 50% of a test population).
  • Flammability: Acrylamide is moderately flammable [].
  • Reactivity: Can react with strong oxidizing agents [].

Safety Precautions

  • Wear gloves, eye protection, and protective clothing when handling the solution.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Dispose of waste according to local regulations.

The polymerization of acrylamide and bisacrylamide occurs through a vinyl addition mechanism initiated by free radicals. These radicals can be generated by various initiators, such as ammonium persulfate and tetramethylethylenediamine (TEMED). The process involves several steps:

  • Initiation: Free radicals are formed from ammonium persulfate, often accelerated by TEMED.
  • Propagation: The free radicals react with acrylamide monomers to form new radicals, leading to chain elongation.
  • Cross-linking: Bisacrylamide reacts with growing polymer chains, creating cross-links that enhance gel strength and stability.
  • Termination: The polymerization reaction ceases when most acrylamide monomers are consumed, resulting in a stable gel structure .

The synthesis of Acrylamide/Bisacrylamide 37.5:1 involves the following steps:

  • Preparation of Monomer Solution: A specific ratio of acrylamide and bisacrylamide is dissolved in ultra-pure water.
  • Degassing: The solution is degassed to remove oxygen, which can inhibit polymerization.
  • Initiation: Ammonium persulfate and TEMED are added to the solution under controlled conditions (pH between 8 and 9) to initiate polymerization.
  • Polymerization: The mixture is allowed to polymerize until a gel forms, which can then be used for various applications .

Acrylamide/Bisacrylamide 37.5:1 solutions are primarily used in:

  • Polyacrylamide Gel Electrophoresis (PAGE): For separating proteins and nucleic acids based on size and charge.
  • Molecular Biology Techniques: Including denaturing gradient gel electrophoresis (DGGE) for analyzing genetic material.
  • Biochemical Assays: As a medium for various bio

Research has demonstrated that polyacrylamide gels can interact with various biomolecules, influencing their migration during electrophoresis. Studies have shown that the presence of different cross-linking densities affects protein separation efficiency and resolution. Additionally, interactions between proteins and the gel matrix can be studied to understand protein folding and conformational changes under different conditions .

Similar Compounds: Comparison with Other Compounds

Several compounds share similarities with Acrylamide/Bisacrylamide in terms of their use in gel formation or molecular biology applications:

Compound NameComposition RatioKey Features
Acrylamide/Bisacrylamide 29:129:1Lower cross-link density; softer gels
Acrylamide/Bisacrylamide 19:119:1Higher porosity; suitable for larger molecules
N,N'-MethylenebisacrylamidePure bisacrylamideUsed solely as a cross-linking agent
Polyethylene glycolVariesNon-toxic alternative for certain applications

Acrylamide/Bisacrylamide 37.5:1 stands out due to its balanced ratio that provides optimal gel strength while maintaining adequate porosity for effective separation in electrophoresis applications . Its unique properties make it a preferred choice in many laboratory settings where precise control over gel characteristics is required.

Physical Description

Odorless whitish solid; [Bio-Rad Laboratories MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

225.11134135 g/mol

Monoisotopic Mass

225.11134135 g/mol

Heavy Atom Count

16

Related CAS

25034-58-6

General Manufacturing Information

2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 11-23-2023

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